
2,2-Dianilino-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dianilino-1-phenylethanone is an organic compound with the molecular formula C20H18N2O It is known for its unique structure, which includes two aniline groups attached to a phenylethanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dianilino-1-phenylethanone typically involves the reaction of phenylacetone with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the formation of the desired product. The reaction can be summarized as follows: [ \text{Phenylacetone} + 2 \text{Aniline} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dianilino-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The aniline groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution can produce various substituted aniline compounds.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and inhibition.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dianilino-1-phenylethanone involves its interaction with specific molecular targets. The aniline groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid (bis-ANS): This compound is known for its ability to modulate protein liquid-liquid phase separation.
2-Anilino-1,4-naphthoquinone: Used in antifungal studies and has similar structural features.
Uniqueness: 2,2-Dianilino-1-phenylethanone is unique due to its specific structure, which allows for versatile chemical reactions and interactions. Its dual aniline groups provide distinct reactivity compared to other similar compounds, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
66749-88-0 |
|---|---|
Fórmula molecular |
C20H18N2O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2,2-dianilino-1-phenylethanone |
InChI |
InChI=1S/C20H18N2O/c23-19(16-10-4-1-5-11-16)20(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,20-22H |
Clave InChI |
OZNZKCKECBFJRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


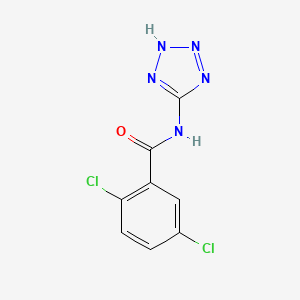
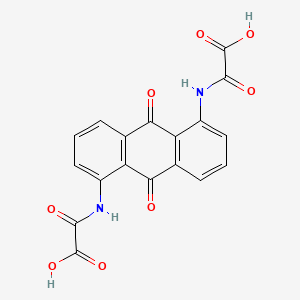
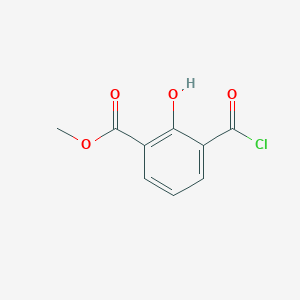
![2-[(Pentachlorophenyl)amino]benzoic acid](/img/structure/B13795962.png)
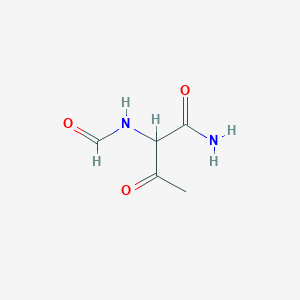
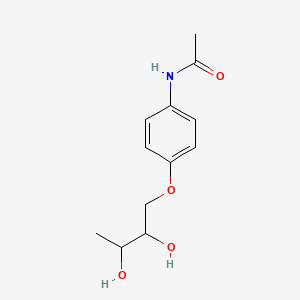
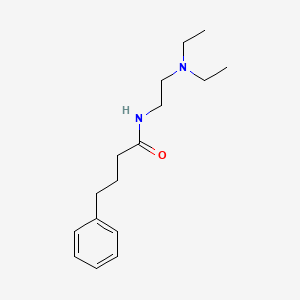
![2-[Chloro(4-methoxyphenyl)methylene]pentanal](/img/structure/B13795996.png)
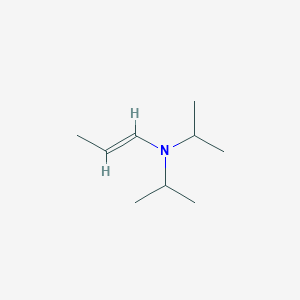
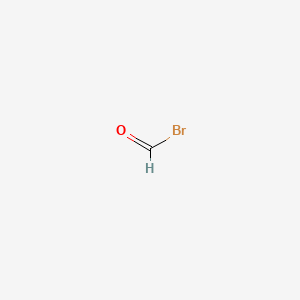

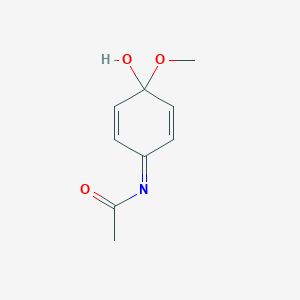
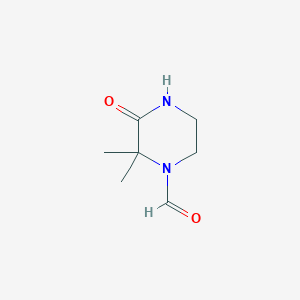
![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
